molecular formula C16H16N2O2 B5573016 2-[(2-METHOXYPHENOXY)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE

2-[(2-METHOXYPHENOXY)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B5573016
M. Wt: 268.31 g/mol
InChI Key: JWVLAFDECSEOAL-UHFFFAOYSA-N
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Description

2-[(2-METHOXYPHENOXY)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE is a chemical compound with a complex structure that includes a benzimidazole core, a methoxyphenoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-METHOXYPHENOXY)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 2-methoxyphenol with a suitable benzimidazole derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-[(2-METHOXYPHENOXY)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzimidazole compounds .

Scientific Research Applications

2-[(2-METHOXYPHENOXY)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-METHOXYPHENOXY)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 2-Methoxyphenyl isocyanate

Uniqueness

2-[(2-METHOXYPHENOXY)METHYL]-1-METHYL-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2-methoxyphenoxy)methyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-18-13-8-4-3-7-12(13)17-16(18)11-20-15-10-6-5-9-14(15)19-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLAFDECSEOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326364
Record name 2-[(2-methoxyphenoxy)methyl]-1-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

298206-99-2
Record name 2-[(2-methoxyphenoxy)methyl]-1-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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